molecular formula C26H26N2O B11654153 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol

3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol

Cat. No.: B11654153
M. Wt: 382.5 g/mol
InChI Key: DMHFPFJJBUKCGQ-UHFFFAOYSA-N
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Description

3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol is an organic compound with the molecular formula C26H26N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Methyl Groups: The methyl groups at positions 2 and 8 can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Dibenzylamino Group: The dibenzylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with dibenzylamine in the presence of a suitable base such as sodium hydride.

    Hydroxylation: The hydroxyl group at position 4 can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the quinoline ring to a tetrahydroquinoline derivative using hydrogen gas and a palladium catalyst.

    Substitution: The dibenzylamino group can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, reaction with alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride, dibenzylamine.

Major Products Formed

    Oxidation: Formation of a quinoline-4-one derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dibenzylamino group can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. The quinoline core can intercalate with DNA, affecting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethylquinoline: Lacks the dibenzylamino and hydroxyl groups, making it less versatile in chemical reactions.

    4-Hydroxyquinoline: Lacks the dibenzylamino and methyl groups, affecting its chemical properties and reactivity.

    Dibenzylamine: Lacks the quinoline core, limiting its applications in organic synthesis and biological studies.

Uniqueness

3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol is unique due to the combination of its functional groups. The presence of the dibenzylamino group, hydroxyl group, and methyl groups on the quinoline core provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

3-[(dibenzylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C26H26N2O/c1-19-10-9-15-23-25(19)27-20(2)24(26(23)29)18-28(16-21-11-5-3-6-12-21)17-22-13-7-4-8-14-22/h3-15H,16-18H2,1-2H3,(H,27,29)

InChI Key

DMHFPFJJBUKCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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